![molecular formula C19H26N6O3 B3011200 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-79-1](/img/structure/B3011200.png)
4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
BenchChem offers high-quality 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- The chemical structure of 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione lends itself to various synthesis and modification processes. For example, Egorov et al. (2019) described the reaction of similar compounds with secondary and primary amines under mild conditions, highlighting the potential for diverse chemical transformations (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).
Biological Activity and Antimicrobial Screening
- Imidazole derivatives, closely related to the compound , have been synthesized and screened for biological activities against various bacterial and fungal strains. Sankhe and Chindarkar (2021) synthesized derivatives of imidazole-isoindoline-1,3-dione and evaluated their antimicrobial properties, indicating potential applications in drug discovery and microbiology research (Sankhe & Chindarkar, 2021).
Ring Transformation in Chemical Reactions
- The reactivity of imidazole derivatives in ring transformations is another area of research. Schläpfer-Dähler et al. (1992) investigated the transformation of imidazolidine-2,4-diones to 4H-imidazoles, providing insights into the chemical behavior and potential for creating new compounds with varied structures (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992).
Synthesis of Novel Derivatives
- Research by Karimian et al. (2017) on the synthesis of new derivatives of a similar compound, featuring morpholine and purine components, demonstrates the potential for creating diverse and potentially biologically active derivatives (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Proton-induced Fluorescence Switching
- The compound's potential use in the development of fluorescence-based sensors is highlighted by Cheng et al. (2012), who explored the proton-induced fluorescence switching of Ru(II) polypyridyl complexes containing imidazole and morpholine units (Cheng, Chen, Wang, & Tang, 2012).
Antiproliferative Activity
- The potential for antiproliferative activity in similar compounds was investigated by Liu et al. (2018), who synthesized naphtho[2,3-d]imidazole-4,9-diones with morpholine units and tested them as anticancer agents (Liu, Zhang, Zhang, & Yan, 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is the D1 protein of Photosystem-II (PS-II) . The D1 protein is a crucial component of the PS-II complex, which plays a vital role in photosynthesis, a process that converts light energy into chemical energy in plants.
Mode of Action
The compound binds at the QB binding site of the D1 protein . This binding blocks the electron transfer in photosynthesis, thereby inhibiting the process . The QB site is located in the thylakoid membrane of the chloroplast, where photosynthesis occurs .
Biochemical Pathways
The compound affects the photosynthetic electron transport chain by blocking electron transfer in photosynthesis . This disruption leads to a decrease in the production of ATP and NADPH, two molecules that are essential for the synthesis of organic compounds in plants.
Result of Action
The result of the compound’s action is the inhibition of photosynthesis, leading to the death of the plant . Specifically, it has shown activity against Phalaris minor, a major weed of wheat crop .
Propiedades
IUPAC Name |
4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-5-6-23-13(2)14(3)25-15-16(20-18(23)25)21(4)19(27)24(17(15)26)8-7-22-9-11-28-12-10-22/h5H,1,6-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTFSSOXFBBLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCN4CCOCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)
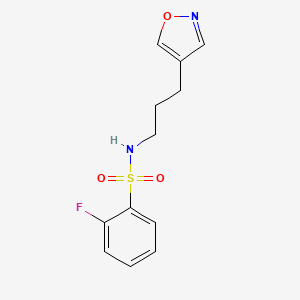
![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)
![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)
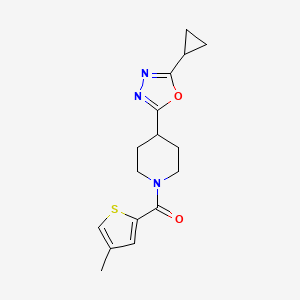

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)
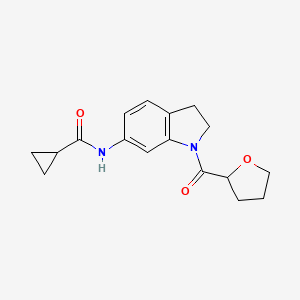

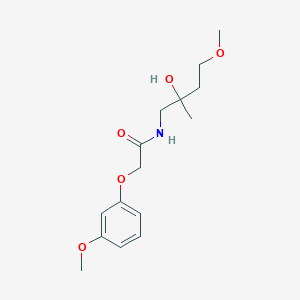
![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)
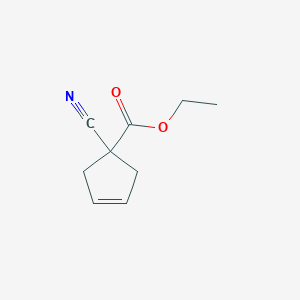
![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)
